molecular formula C15H19NO4 B5529122 3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde

3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde

Cat. No.: B5529122
M. Wt: 277.31 g/mol
InChI Key: QERYIRKWVQKWFT-UHFFFAOYSA-N
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Description

3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol . It is characterized by the presence of a methoxy group, a piperidinyl group, and an ethoxy group attached to a benzaldehyde core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-chloro-1-(piperidin-1-yl)ethanone under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the ethoxy group of the ethanone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields of research, making it a valuable compound for scientific studies .

Properties

IUPAC Name

3-methoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14-9-12(10-17)5-6-13(14)20-11-15(18)16-7-3-2-4-8-16/h5-6,9-10H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERYIRKWVQKWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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